
1-(4-Iodo-3-(methylthio)phenyl)propan-2-one
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Description
1-(4-Iodo-3-(methylthio)phenyl)propan-2-one is a useful research compound. Its molecular formula is C10H11IOS and its molecular weight is 306.17 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-Iodo-3-(methylthio)phenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C11H12IOS
- Molecular Weight : 305.18 g/mol
Anticancer Activity
Research has highlighted the potential of compounds similar to this compound in targeting various cancer pathways. For instance, polo-like kinase 1 (Plk1), a critical regulator of the cell cycle, has been identified as a target for anticancer therapy. Compounds that inhibit Plk1 have shown promise in selectively killing cancer cells while sparing normal cells .
Table 1: Summary of Anticancer Activity Studies
Anti-inflammatory Activity
In addition to its anticancer properties, derivatives of similar compounds have demonstrated anti-inflammatory effects. For example, studies on related pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may also possess anti-inflammatory properties.
Table 2: Anti-inflammatory Activity Data
Compound | Cytokine Inhibition (%) | Concentration (µM) | Reference |
---|---|---|---|
This compound | TBD | TBD | Ongoing studies |
Dexamethasone | 76% TNF-α | 1 |
The mechanisms through which this compound exerts its biological activity are still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cellular signaling pathways associated with cancer proliferation and inflammation.
Case Studies
Recent studies have explored the synthesis and biological evaluation of various derivatives of halogenated phenyl ketones. These studies indicate that modifications to the molecular structure can significantly enhance biological activity. For instance, the introduction of different substituents on the phenyl ring has been shown to affect potency against cancer cell lines .
Properties
Molecular Formula |
C10H11IOS |
---|---|
Molecular Weight |
306.17 g/mol |
IUPAC Name |
1-(4-iodo-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11IOS/c1-7(12)5-8-3-4-9(11)10(6-8)13-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
OETMDOXJZWYXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)I)SC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.